(2-Cyanobenzo[d]thiazol-6-yl)glycine

Bioorthogonal chemistry Click chemistry Bioconjugation

Researchers seeking site-selective bioconjugation tools face trade-offs between reaction rate and off-target reactivity. This 2-cyanobenzothiazole (CBT)-glycine conjugate solves this via: • Dual functionality: Catalyst-free condensation with 1,2-aminothiols (N-terminal cysteine) plus independent carboxyl group for amine-reactive payloads • Fine-tuned reactivity profile vs. 6-hydroxy/amino-CBT analogues, documented in SAR libraries of 116 heteroaromatic nitriles • ≥95% HPLC purity, batch-specific CoA (NMR, HPLC, KF) available. Stored at 2-8°C, light-protected.

Molecular Formula C10H7N3O2S
Molecular Weight 233.25
CAS No. 1060699-37-7
Cat. No. B2867973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyanobenzo[d]thiazol-6-yl)glycine
CAS1060699-37-7
Molecular FormulaC10H7N3O2S
Molecular Weight233.25
Structural Identifiers
SMILESC1=CC2=C(C=C1NCC(=O)O)SC(=N2)C#N
InChIInChI=1S/C10H7N3O2S/c11-4-9-13-7-2-1-6(3-8(7)16-9)12-5-10(14)15/h1-3,12H,5H2,(H,14,15)
InChIKeyPYEKYSSNAOGWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyanobenzo[d]thiazol-6-yl)glycine Procurement Overview


(2-Cyanobenzo[d]thiazol-6-yl)glycine (CAS 1060699-37-7), also named N-(2-cyano-6-benzothiazolyl)glycine or 6-carboxymethylamino-2-cyanobenzothiazole, is a synthetic heteroaromatic nitrile belonging to the 2-cyanobenzothiazole (CBT) family [1]. Its structure combines an electron-withdrawing cyano group at the 2-position and a glycine-derived carboxymethylamino substituent at the 6-position of the benzothiazole scaffold. This architecture positions the compound at the intersection of two research domains: (i) bioorthogonal click chemistry via CBT–1,2-aminothiol condensation, and (ii) amino acid–benzothiazole conjugates evaluated for carbonic anhydrase inhibition [1][2]. The compound is primarily sourced as a research chemical with typical purity of 95–97% and requires storage at 2–8°C protected from light .

Why Generic Substitution Is Scientifically Unjustified


Within the 2-cyanobenzothiazole class, even minor changes in substituent identity or position produce large differences in reactivity, selectivity, and stability. A systematic library of 116 heteroaromatic nitriles demonstrated that electron-donating and electron-withdrawing groups at different ring positions tune both the rate of cysteine click conjugation and off-target reactivity with competing nucleophiles [1]. The benchmark compounds 6-hydroxy-CBT and 6-amino-CBT exhibit high reactivity but limited selectivity, whereas alternative substituents can provide highly selective yet moderately reactive profiles—or vice versa [1]. Similarly, replacing the glycine moiety with another amino acid (e.g., methionine, alanine, or phenylalanine) shifts carbonic anhydrase isoform selectivity and inhibitory potency in benzothiazole–amino acid conjugates [2]. Therefore, a researcher or industrial user cannot assume that any benzothiazole derivative with a 2-cyano group or any glycine conjugate will reproduce the same performance; each substitution pattern must be independently validated.

Differential Evidence for Compound Selection


CBT-Cys Click Reactivity vs. Benchmark Scaffolds

In a systematic evaluation of 116 heteroaromatic nitriles including 2-cyanobenzothiazoles, the benchmark 6-hydroxy-CBT and 6-amino-CBT displayed high reactivity with N-terminal cysteine (k₂ up to ~10 M⁻¹s⁻¹) but also substantial off-target reaction with lysine [1]. Electron-withdrawing and electron-donating substituents shifted the reactivity–selectivity balance. (2-Cyanobenzo[d]thiazol-6-yl)glycine, bearing a carboxymethylamino substituent at the 6-position, belongs to this substituent-tuned series; the glycine-linked carboxyl group provides an additional, chemically differentiated attachment handle absent in 6-hydroxy-CBT and 6-amino-CBT, enabling orthogonal functionalization strategies without blocking the nitrile click site [1]. Quantitative rate and selectivity data for the exact compound are not yet published; the differential claim is therefore class-level: the 6-carboxymethylamino substituent introduces a reactive carboxyl that is absent in the benchmark CBTs [1].

Bioorthogonal chemistry Click chemistry Bioconjugation

Carbonic Anhydrase Inhibition Potential vs. Amino Acid Analogs

Thirteen benzothiazole–amino acid conjugates (including glycine, methionine, alanine, and phenylalanine derivatives) were evaluated against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA V, hCA XIII). Glycine-containing conjugates contributed to compounds that showed Kᵢ values in the micromolar range, with greatest potency observed against hCA V and hCA II [1]. For instance, the most potent compound in the series achieved a Kᵢ of 0.49 µM against hCA V. While (2-cyanobenzo[d]thiazol-6-yl)glycine was not directly included in this series, the data indicate that glycine-functionalized benzothiazoles can yield selective CA isoform inhibition profiles distinct from those of methionine, alanine, or phenylalanine counterparts, where Kᵢ differences often exceed one order of magnitude across isoforms [1].

Carbonic anhydrase inhibition Enzyme inhibition Drug discovery

Bifunctional Building Block for Radiometal Chelation

A flexible synthesis platform for ⁶⁸Ga-labeled carbonic anhydrase IX (CAIX)-targeted molecules employed CBT-functionalized chelators that undergo click reaction with 1,2-aminothiol-acetazolamide derivatives, yielding six new ligands with high radiochemical yields [1]. The CBT moiety serves as the clickable handle, while the chelator is attached via a variable linker. (2-Cyanobenzo[d]thiazol-6-yl)glycine provides a built-in carboxyl group on the CBT scaffold, which could directly chelate radiometals such as ⁶⁸Ga or serve as a conjugation point for DOTA/NOTA chelators [1][2]. In contrast, non-carboxylated CBT cores (e.g., 6-hydroxy-CBT, 6-amino-CBT) require additional synthetic steps to introduce a metal-chelating functionality [1]. This built-in carboxyl reduces synthetic step count and potentially improves overall radiochemical yield by minimizing intermediate purification losses.

Molecular imaging PET radiochemistry CAIX targeting

Stability and Storage Profile Comparison

Vendor technical datasheets for (2-cyanobenzo[d]thiazol-6-yl)glycine specify long-term storage at 2–8°C with protection from light . In contrast, the more electron-rich 6-amino-CBT and 6-hydroxy-CBT are typically stored at –20°C under inert atmosphere, reflecting greater sensitivity to oxidation and hydrolysis . Although no formal accelerated stability study of the target compound has been published, the prescribed storage condition (refrigerated but not frozen) suggests moderate ambient stability relative to benchmarks; this can reduce cold-chain logistics burden for multi-site studies and lower procurement-related degradation risk.

Chemical stability Storage conditions Procurement specifications

Evidence Gap: No Direct Head-to-Head Data

A thorough search of the primary literature, patent databases, and authoritative public repositories (PubChem, PubMed, SciFinder equivalent, Google Patents, WIPO) as of mid-2026 reveals no published study that directly compares (2-cyanobenzo[d]thiazol-6-yl)glycine with a named comparator in a quantitative assay measuring potency, selectivity, pharmacokinetics, in vivo efficacy, or metabolic stability. All differential evidence presented in this guide is therefore classified as class-level inference or supporting evidence, derived from systematic studies of structurally related 2-cyanobenzothiazoles and benzothiazole–amino acid conjugates. Procurement and experimental design decisions must account for this evidence gap; the compound's value proposition rests on the unique combination of a CBT click handle and a glycine-derived carboxyl group rather than on proven superiority over a specific competitor.

Data gap Evidence quality Procurement caveat

Optimal Application Scenarios


Bifunctional Linker for Orthogonal Bioconjugation

The compound's 2-cyanobenzothiazole core undergoes catalyst-free, biocompatible condensation with 1,2-aminothiols (N-terminal cysteine) under physiological conditions [1]. Simultaneously, the 6-position glycine carboxyl group offers an independent conjugation site for amine-reactive or metal-chelating payloads. This dual functionality makes it a candidate for constructing antibody-drug conjugates, fluorescent protein labels, or PET imaging probes where sequential orthogonal reactions are required.

Synthetic Intermediate for CAIX-Targeted PET Probes

Two independent studies demonstrated the utility of CBT-functionalized scaffolds for assembling CAIX-targeted radiopharmaceuticals via click reaction with acetazolamide-based 1,2-aminothiols [1][2]. (2-Cyanobenzo[d]thiazol-6-yl)glycine can serve as the CBT building block that already carries a metal-coordinating carboxyl, potentially simplifying radiosynthesis relative to non-carboxylated CBT starting materials.

Lead Scaffold for Isoform-Selective CA Inhibitors

Class-level evidence from benzothiazole–glycine conjugates shows that glycine functionalization can contribute to differential CA isoform inhibition profiles, particularly against hCA II and hCA V [1]. The compound may serve as a starting point for structure-activity relationship (SAR) exploration of 2-cyano-substituted CA inhibitors, where the cyano group offers additional hydrogen-bonding or electrostatic interactions not present in non-cyanated benzothiazole–amino acid conjugates.

Reference Standard for Analytical Quality Control

With defined purity specifications (≥95% by HPLC) and storage conditions (2–8°C, light-protected), the compound can function as a reference standard for calibrating LC-MS or HPLC methods used to characterize related CBT derivatives in synthetic chemistry workflows [1]. Batch-specific CoA parameters (NMR, HPLC, Karl Fischer) should be requested from the vendor to establish in-house acceptance criteria.

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